6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a tetrahydropyrimidine ring, and an azepane moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of 6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step synthetic routes One common approach is the cyclization of appropriate precursors under specific reaction conditionsThe final step often involves the formation of the tetrahydropyrimidine ring via a cyclization reaction with urea or thiourea .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azepane moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under suitable conditions.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures
Scientific Research Applications
6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole and tetrahydropyrimidine rings, which are known to exhibit biological activities.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity. The azepane moiety can interact with enzymes and receptors, modulating their activity. The tetrahydropyrimidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other triazole and tetrahydropyrimidine derivatives, such as:
Rufinamide: An anticonvulsant drug with a triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic containing a triazole ring.
Carboxyamidotriazole: An anticancer agent with a triazole structure.
Tazobactam: A β-lactamase inhibitor with a triazole moiety.
Compared to these compounds, 6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the azepane and tetrahydropyrimidine rings, which confer additional chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c28-18-13-15(22-20(30)23-18)12-17-24-25-21(27(17)16-8-4-3-5-9-16)31-14-19(29)26-10-6-1-2-7-11-26/h3-5,8-9,13H,1-2,6-7,10-12,14H2,(H2,22,23,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXKYCVDXXROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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